Enhanced Hydrogen Bonding Capacity
The 5-amino group in (5-amino-1H-indol-2-yl)methanol introduces an additional hydrogen bond donor (HBD) compared to the unsubstituted analog (1H-indol-2-yl)methanol. Computed properties indicate the target compound possesses three HBDs, while the comparator has only two [1]. This difference can significantly impact solubility, intermolecular interactions, and biological target engagement.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | (1H-indol-2-yl)methanol: 2 |
| Quantified Difference | +1 hydrogen bond donor |
| Conditions | Computed property; no experimental context |
Why This Matters
Increased hydrogen bonding capacity can enhance aqueous solubility and modify interactions with biological targets, which is critical for optimizing lead compounds in drug discovery.
- [1] PubChem. (2026). (5-amino-1H-indol-2-yl)methanol. PubChem Compound Summary, CID 10702137. View Source
